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Compound of Interest

Compound Name: 17a-Hydroxypregnenolone-d3

Cat. No.: B563005

An In-Depth Technical Guide to 17a-Hydroxypregnenolone-d3 For Researchers, Scientists, and
Drug Development Professionals

Introduction

17a-Hydroxypregnenolone is a crucial endogenous steroid hormone, serving as a key
metabolic intermediate in the biosynthesis of glucocorticoids, androgens, and estrogens. It is
formed from pregnenolone via the enzymatic action of 17a-hydroxylase (CYP17A1) and is
subsequently converted to dehydroepiandrosterone (DHEA) by 17,20-lyase, an activity also
mediated by CYP17A1.[1][2] Clinically, the quantification of 17a-hydroxypregnenolone is vital
for the diagnosis of specific forms of congenital adrenal hyperplasia (CAH), particularly 3(3-
hydroxysteroid dehydrogenase (33-HSD) deficiency, where its levels are markedly elevated.[1]

[2]

The deuterated isotopologue, 17a-Hydroxypregnenolone-d3 (170OHPreg-d3), is an
indispensable tool in modern analytical chemistry. Its primary application is as an internal
standard for quantitative analysis by isotope dilution mass spectrometry (ID-MS), including
techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-
tandem mass spectrometry (LC-MS/MS).[3] By mimicking the chemical behavior of the
endogenous analyte while being distinguishable by mass, it enables highly accurate and
precise measurements in complex biological matrices such as plasma and serum.

Core Physicochemical Data
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The fundamental properties of 17a-Hydroxypregnenolone and its deuterated form are

summarized below.

170-
17a-Hydroxypregnenolone
Property Hydroxypregnenolone-d3
(Unlabeled)
(Labeled)
CAS Number 387-79-1[1][3][4][5] 105078-92-0[3][5][6]
Molecular Formula C21H3203[1][4][7] C21H29D303[3][6]
Molecular Weight ~332.5 g/mol [1][4][7][8] 335.50 g/mol [3][5][6]
3[,17a-Dihydroxy-5-pregnen- 17a-Hydroxypregnenolone-
Synonyms

20-one 21,21,21-d3

Biochemical Pathways and Clinical Significance

17a-Hydroxypregnenolone is a central node in the A> pathway of steroidogenesis, which

originates from cholesterol. The enzyme CYP17A1, located in the endoplasmic reticulum of

adrenal and gonadal tissues, is responsible for its synthesis and subsequent conversion.[6][8]
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Figure 1: Simplified A> and A* Steroidogenesis Pathways.

A deficiency in the enzyme 33-hydroxysteroid dehydrogenase (HSD3B2 gene) disrupts the
conversion of A> steroids (like pregnenolone, 17a-hydroxypregnenolone, and DHEA) to their A%
counterparts (progesterone, 17a-hydroxyprogesterone, and androstenedione).[1][9] This
blockage leads to a significant accumulation of upstream A> steroids, making elevated 17a-
hydroxypregnenolone a key diagnostic marker for this form of CAH.[1][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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